molecular formula C9H9IO2 B1588537 Methyl 4-Iodophenylacetate CAS No. 63349-52-0

Methyl 4-Iodophenylacetate

Cat. No.: B1588537
CAS No.: 63349-52-0
M. Wt: 276.07 g/mol
InChI Key: IYIVBGQBEMSRLO-UHFFFAOYSA-N
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Description

Methyl 4-Iodophenylacetate is an organic compound with the molecular formula C9H9IO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an ester group at the alpha position. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-Iodophenylacetate can be synthesized through the esterification of 4-iodophenylacetic acid. The typical procedure involves dissolving 4-iodophenylacetic acid in methanol and adding hydrochloric acid as a catalyst. The reaction mixture is stirred at room temperature for 24 hours, after which the solvent is removed under reduced pressure to yield the desired ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Iodophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 4-Iodophenylacetate largely depends on its chemical reactivity. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding processes . The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

  • Methyl 4-Bromophenylacetate
  • Methyl 4-Chlorophenylacetate
  • Methyl 4-Fluorophenylacetate

Comparison: Methyl 4-Iodophenylacetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of diverse derivatives. Additionally, the iodine atom enhances the compound’s ability to participate in halogen bonding, which can be advantageous in molecular recognition studies .

Properties

IUPAC Name

methyl 2-(4-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIVBGQBEMSRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439006
Record name Methyl 4-Iodophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63349-52-0
Record name Methyl 4-Iodophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-iodophenylacetic acid (5.0 g, 19.1 mmol) in MeOH (200 mL) was added 4N hydrochloric acid in dioxane (10 mL). The reaction mixture was stirred for 24 h at room temperature and then the solvent was removed under reduced pressure to give the title compound (5.17 g, 98% yield), which was used without further purification.
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5 g
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200 mL
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10 mL
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Yield
98%

Synthesis routes and methods II

Procedure details

A solution of 5 g (19 mmol) of (4-iodo-phenyl)-acetic acid in 50 mL of methanol (MeOH) was added dropwise 3.5 mL (48 mmol) of thionyl chloride (SOCl2), and the resulting mixture was stirred at rt for 36 h, after which time analysis by thin layer chromatography (TLC) indicated product formation. The mixture was concentrated to give 4.5 g (86% yield) of (4-iodo-phenyl)-acetic acid methyl ester as a pale beige oil as indicated by 1H NMR.
Quantity
5 g
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reactant
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3.5 mL
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reactant
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Quantity
50 mL
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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